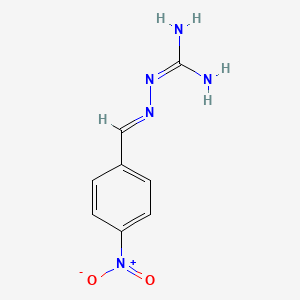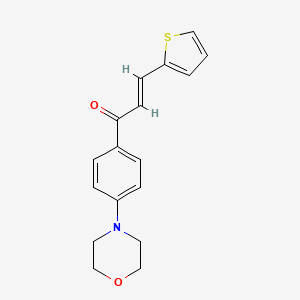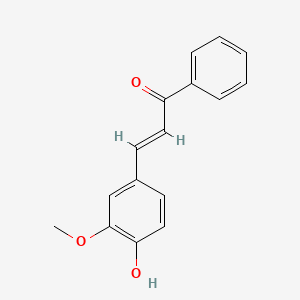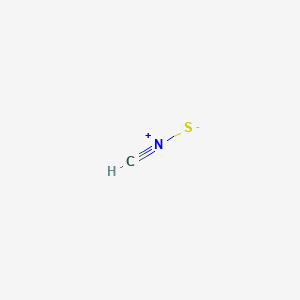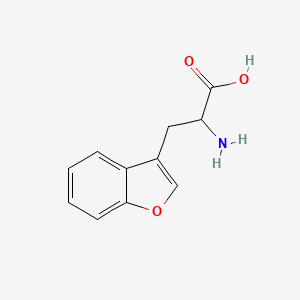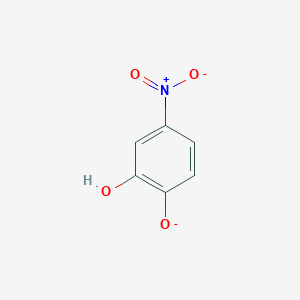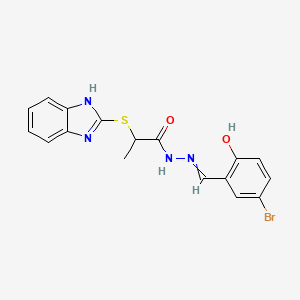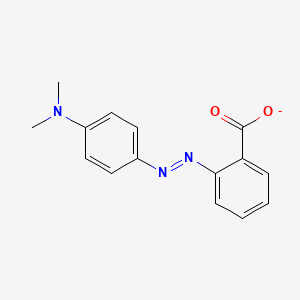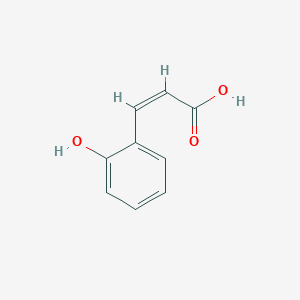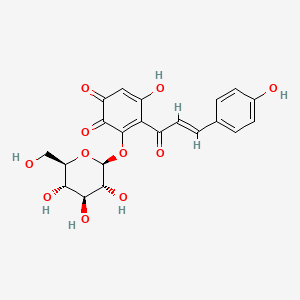
3-Hexenyl-beta-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hexenyl-beta-glucopyranoside is a naturally occurring glycoside found in various plants. It is known for its role in plant defense mechanisms and its contribution to the aroma of certain teas. The compound consists of a hexenyl group attached to a beta-glucopyranoside moiety, making it a significant subject of study in both plant biology and chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexenyl-beta-glucopyranoside typically involves the glycosylation of 3-hexenol with a suitable glucosyl donor. One common method is the Koenigs-Knorr reaction, which uses silver carbonate as a catalyst and acetobromoglucose as the glucosyl donor. The reaction is carried out in an anhydrous solvent such as dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound often involves enzymatic synthesis due to its specificity and mild reaction conditions. Enzymes such as glycosyltransferases are employed to catalyze the transfer of glucose from a donor molecule to 3-hexenol. This method is preferred for large-scale production as it is environmentally friendly and produces fewer by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hexenyl-beta-glucopyranoside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can break the glycosidic bond, yielding 3-hexenol and glucose. Acidic hydrolysis typically uses dilute hydrochloric acid at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize the hexenyl group to form corresponding aldehydes or carboxylic acids.
Glycosylation: Glycosylation reactions often use glycosyl donors like acetobromoglucose in the presence of catalysts such as silver carbonate.
Major Products Formed:
Hydrolysis: 3-Hexenol and glucose.
Oxidation: Aldehydes or carboxylic acids depending on the extent of oxidation.
Glycosylation: Various glycosides depending on the glycosyl donor used.
Applications De Recherche Scientifique
3-Hexenyl-beta-glucopyranoside has several applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and the behavior of glycosides under different conditions.
Biology: The compound is studied for its role in plant defense mechanisms and its effect on herbivores and pathogens.
Mécanisme D'action
The mechanism of action of 3-Hexenyl-beta-glucopyranoside in biological systems involves its hydrolysis to release 3-hexenol, which acts as a signaling molecule in plants. In cancer cells, it induces apoptosis by upregulating apoptotic genes such as Caspase 3 and Bax while downregulating anti-apoptotic genes like Bcl-2 . This leads to cell cycle arrest and programmed cell death.
Comparaison Avec Des Composés Similaires
3-Hexenyl-alpha-glucopyranoside: Similar structure but with an alpha-glucosidic linkage.
3-Hexenyl-beta-galactopyranoside: Similar structure but with a galactose moiety instead of glucose.
3-Hexenyl-beta-xylopyranoside: Similar structure but with a xylose moiety.
Uniqueness: 3-Hexenyl-beta-glucopyranoside is unique due to its specific beta-glucosidic linkage, which influences its hydrolysis rate and biological activity. Its role in plant defense and potential anticancer properties also distinguish it from other similar compounds.
Propriétés
Numéro CAS |
95632-87-4 |
|---|---|
Formule moléculaire |
C12H22O6 |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O6/c1-2-3-4-5-6-17-12-11(16)10(15)9(14)8(7-13)18-12/h3-4,8-16H,2,5-7H2,1H3/b4-3-/t8-,9-,10+,11-,12-/m1/s1 |
Clé InChI |
OZIPFYKAIOOVEJ-ODWUMMNUSA-N |
SMILES |
CCC=CCCOC1C(C(C(C(O1)CO)O)O)O |
SMILES isomérique |
CC/C=C\CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES canonique |
CCC=CCCOC1C(C(C(C(O1)CO)O)O)O |
Synonymes |
3-hexenyl-beta-D-glucopyranoside 3-hexenyl-beta-glucopyranoside |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R,4aS,7Z,7aR,12bS)-3-(cyclopropylmethyl)-7-phenoxyimino-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1231488.png)
![3-[(2E)-2-[(E)-4-(1,3-dibutyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)but-2-enylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonic acid](/img/structure/B1231490.png)
